N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(1-(Thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a thiophene-carbonyl-substituted indolinyl group.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c24-21(20-2-1-11-29-20)23-8-7-14-3-4-15(12-17(14)23)22-30(25,26)16-5-6-18-19(13-16)28-10-9-27-18/h1-6,11-13,22H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGATWWQUPXZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, is a derivative of indole and thiophene. Indole derivatives are known to bind with high affinity to multiple receptors, and thiophene derivatives have been found to exhibit a variety of pharmacological properties. .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiophene derivatives, it can be inferred that this compound may potentially affect multiple biochemical pathways
Result of Action
Given the wide range of biological activities associated with indole and thiophene derivatives, it can be inferred that this compound may have diverse molecular and cellular effects
Biological Activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound consists of an indole moiety linked to a thiophene-2-carbonyl group and a benzo[b][1,4]dioxine sulfonamide. Its structural complexity allows for multiple interactions with biological targets, enhancing its pharmacological potential.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its role as an inhibitor of specific enzymes and receptors. Notable activities include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have shown promise as inhibitors of CDKs, which are crucial for cell cycle regulation. For instance, thiophene sulfonamides have been reported to inhibit CDK5, suggesting potential anticancer properties .
- Carbonic Anhydrase Inhibition : Thiophene sulfonamides have also been noted for their ability to inhibit carbonic anhydrases, enzymes involved in regulating intraocular pressure . This could position the compound as a candidate for treating glaucoma.
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound's structure suggests potential interactions with GPCRs, which play vital roles in various signaling pathways. This interaction may lead to modulation of physiological responses .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The sulfonamide group can interact with the active sites of target enzymes, leading to inhibition.
- Receptor Modulation : The indole and thiophene moieties may facilitate binding to specific receptors, altering downstream signaling pathways.
- Structural Versatility : The compound’s ability to undergo various chemical reactions enhances its potential for further modifications to improve efficacy and selectivity.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is a recurring motif in several compounds (Table 1). Key structural differences arise from substituents attached to the sulfonamide nitrogen or the aromatic rings, influencing physicochemical properties and biological activity.
Table 1: Structural Comparison of Analogs
Physicochemical Properties
- Solubility: Sulfonamide groups generally enhance water solubility. However, bulky substituents (e.g., thiophene-carbonyl-indolinyl in the target compound) may reduce solubility compared to simpler analogs like N-(4-aminophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide .
- Thermal Stability : Compound 4f exhibits a melting point of 191–193°C , suggesting higher crystallinity due to its spiro-annulated ring. The target compound’s stability may vary based on its amorphous/crystalline nature.
Commercial Availability and Purity
- The target compound is absent from commercial catalogs (Evidences 8–9), indicating it is likely a novel research compound.
- Purity levels for analogs range from 95–98% (e.g., N-(4-aminophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide at 95% ), setting a benchmark for synthetic quality.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves sequential functionalization of the indole and benzo-dioxine scaffolds. Key steps include:
- Thiophene-2-carbonyl introduction : Coupling thiophene-2-carboxylic acid derivatives to the indole nitrogen via amidation or nucleophilic substitution under inert atmosphere (N₂) and catalytic conditions .
- Sulfonamide formation : Reacting the intermediate with sulfonyl chlorides in polar aprotic solvents (e.g., DCM or DMF) using bases like triethylamine to neutralize HCl byproducts .
- Purification : Flash chromatography or recrystallization to isolate the product, monitored by TLC and confirmed via NMR .
Optimization : Adjust reaction time, temperature (e.g., 0–60°C), and stoichiometry to maximize yield. For example, excess sulfonyl chloride (1.2–1.5 eq) improves sulfonamide formation efficiency .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regioselectivity of thiophene-carbonyl attachment and sulfonamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₁₉N₂O₅S₂) and rule out isotopic impurities .
- HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., unreacted indole intermediates) .
- X-ray Crystallography : If single crystals are obtainable, resolve stereochemical ambiguities (e.g., conformation of the dihydrobenzo-dioxine ring) .
Advanced: How can computational modeling predict the compound’s enzyme inhibition potential?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase or kinase domains). The sulfonamide group often acts as a zinc-binding motif in metalloenzymes .
- DFT Calculations : Analyze electron density maps (via Multiwfn) to identify reactive sites (e.g., sulfonamide’s S=O groups) and predict binding affinities .
- MD Simulations : Simulate ligand-protein stability over time (50–100 ns) to assess conformational changes in the enzyme’s active site .
Advanced: How should researchers address contradictory bioactivity data in different assay systems?
Answer:
Contradictions (e.g., high in vitro IC₅₀ vs. low cellular activity) may arise from:
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers .
- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify vulnerable sites (e.g., thiophene ring oxidation) .
- Off-target effects : Employ orthogonal assays (e.g., thermal shift vs. enzymatic activity) to validate target engagement .
Methodology : Cross-validate with structural analogs (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .
Advanced: What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- LogP optimization : Introduce polar substituents (e.g., -OH or -OMe) on the benzo-dioxine ring to improve aqueous solubility without compromising target binding .
- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability, cleaved in vivo by esterases .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 to mitigate drug-drug interaction risks .
Advanced: How can researchers resolve synthetic challenges in scaling up the compound?
Answer:
- Catalyst selection : Transition from Pd(PPh₃)₄ to Pd(OAc)₂ with cheaper ligands (e.g., Xantphos) for cost-effective coupling steps .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
- Byproduct management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents during workup .
Advanced: What experimental designs are optimal for studying SAR in this compound class?
Answer:
- Fragment-based libraries : Synthesize derivatives with systematic substitutions (e.g., indole → azaindole; thiophene → pyridine) .
- 3D-QSAR models : Generate CoMFA/CoMSIA maps to correlate steric/electronic features with activity .
- Parallel synthesis : Use automated platforms (e.g., Chemspeed®) to prepare 50–100 analogs for high-throughput screening .
Advanced: How can researchers mitigate off-target effects identified in phenotypic screens?
Answer:
- Chemical proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated probe to identify interacting proteins .
- Kinome-wide profiling : Test against kinase panels (e.g., Eurofins DiscoverX) to rule out kinase inhibition .
- Cryo-EM : Resolve ligand-bound structures of unexpected targets (e.g., GPCRs) to guide rational redesign .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
